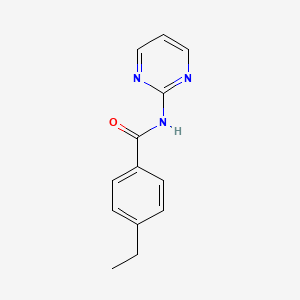![molecular formula C17H25N3O B5681991 (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine](/img/structure/B5681991.png)
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in understanding the cannabinoid receptor system.
作用機序
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of THC found in marijuana. (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has been shown to have a higher affinity for the CB1 receptor than THC, which may make it more potent.
Biochemical and Physiological Effects:
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, which may be responsible for its psychoactive effects. (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
実験室実験の利点と制限
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has some limitations for use in lab experiments. Its psychoactive effects may make it difficult to use in experiments that require subjects to be alert and focused. Additionally, its high affinity for the CB1 receptor may make it difficult to distinguish its effects from those of other cannabinoids.
将来の方向性
There are several potential future directions for research on (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine. One area of research is the development of new drugs that target the cannabinoid receptor system. (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine could be used as a starting point for the development of new drugs that have improved efficacy and fewer side effects. Another area of research is the study of the effects of chronic exposure to cannabinoids on brain function. (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine could be used in studies of the long-term effects of cannabinoids on the brain, which could have implications for the treatment of conditions such as addiction and chronic pain. Finally, (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine could be used in studies of the relationship between the cannabinoid receptor system and other systems in the body, such as the immune system and the endocrine system.
合成法
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine is synthesized using a multi-step process that involves the reaction of several different chemicals. The starting material for the synthesis is 4-(dimethylamino)benzaldehyde, which is reacted with cyclopropylamine to form the pyrrolidine ring. The resulting compound is then acylated with 4-(dimethylamino)phenylacetic acid to form the final product.
科学的研究の応用
(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has been used extensively in scientific research to study the cannabinoid receptor system and its potential therapeutic applications. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has been used in studies of the effects of cannabinoids on the brain, including studies of the effects of chronic exposure to cannabinoids on brain function.
特性
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(2)14-7-3-12(4-8-14)9-17(21)20-10-15(13-5-6-13)16(18)11-20/h3-4,7-8,13,15-16H,5-6,9-11,18H2,1-2H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYBTBATRZIFFH-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)


![5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5681940.png)

amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5681954.png)

![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5681980.png)
![2-{2-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5681982.png)

![{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5682001.png)